tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate
Overview
Description
Tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C23H31N5O6S and its molecular weight is 505.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Architecture and Interactions
A study by Das et al. (2016) focused on carbamate derivatives, including tert-butyl carbamates, and their molecular environments. They explored the nature of interactions through Hirshfeld surfaces and 2D fingerprint plots, observing an interplay of hydrogen bonds forming a three-dimensional architecture. This research contributes to understanding the structural properties and interaction dynamics of similar carbamate compounds.
Synthesis and Antibacterial Activity
Prasad's 2021 study (Prasad, 2021) synthesized novel ethan-1-amine derivatives of tert-butyl carbamates and evaluated their antibacterial activity. They explored various reaction conditions and structural characterizations, contributing to the field of medicinal chemistry and the development of new antibacterial agents.
Intermediate in Lymphocyte Function-Associated Antigen 1 Inhibitor Manufacture
Li et al. (2012) described a practical synthesis of a tert-butyl carbamate derivative, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. Their work, documented in Li et al. (2012), involves an efficient one-pot, two-step telescoped sequence, highlighting its significance in pharmaceutical manufacturing processes.
Crystallographic Studies
Baillargeon et al. (2017) conducted crystallographic studies on tert-butyl carbamate derivatives, as seen in (Baillargeon et al., 2017). They focused on the molecular linkage via hydrogen and halogen bonds, contributing to the understanding of crystal structures and molecular interactions in related carbamate compounds.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6S/c1-15-7-9-17(10-8-15)35(32,33)27-13-16(25-14-27)12-18(26-22(31)34-23(2,3)4)21(30)28-11-5-6-19(28)20(24)29/h7-10,13-14,18-19H,5-6,11-12H2,1-4H3,(H2,24,29)(H,26,31)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMCKDELXTYKM-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)N3CCCC3C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)N3CCC[C@H]3C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743472 | |
Record name | N-(tert-Butoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-L-histidyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35899-49-1 | |
Record name | N-(tert-Butoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-L-histidyl-L-prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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